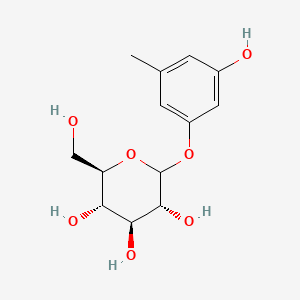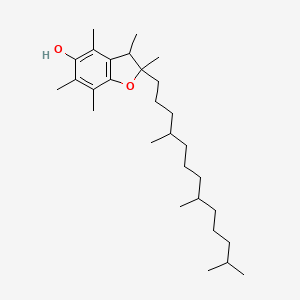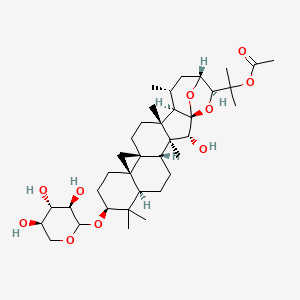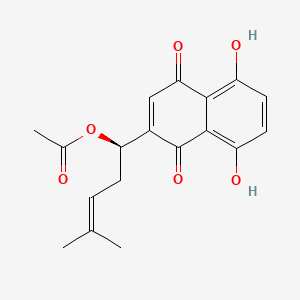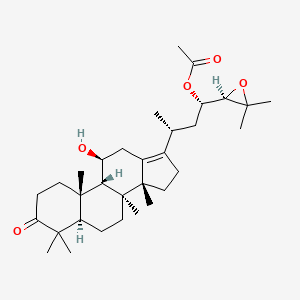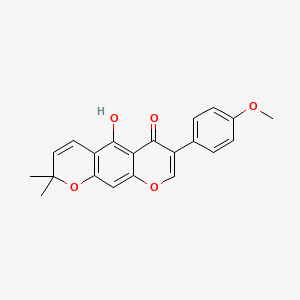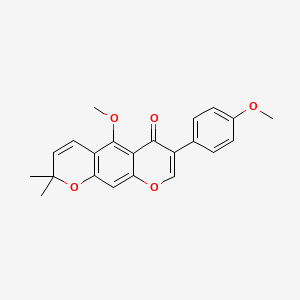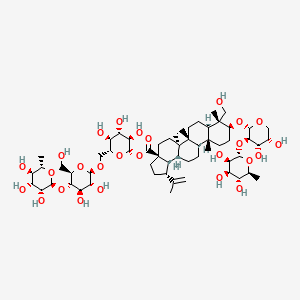
Catharanthine tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Catharanthine Tartrate is an alkaloid isolated from Catharanthus roseus . It inhibits voltage-operated L-type Ca2+ channel, with anti-cancer and blood pressure-lowering activity . It is a chemical precursor in the synthesis of vinca alkaloids such as vinblastine and vincristine .
Molecular Structure Analysis
The IUPAC name for Catharanthine tartrate is methyl (18beta)-3,4-didehydroibogamine-18-carboxylate 2,3-dihydroxysuccinate . The molecular weight is 486.52 .Physical And Chemical Properties Analysis
Catharanthine tartrate is a solid at room temperature . It has a molecular weight of 486.52 . The storage temperature is -80/-20 .Aplicaciones Científicas De Investigación
1. Enhancement of Vindoline and Catharanthine Accumulation
- Application Summary : Catharanthine tartrate is used to enhance the accumulation of vindoline and catharanthine in the leaves of Catharanthus roseus .
- Methods of Application : The leaves of Catharanthus roseus were sprayed with chitooligosaccharides of different molecular weights (1 kDa, 2 kDa, 3 kDa) and different concentrations (0.01 μg/mL, 0.1 μg/mL, 1 μg/mL and 10 μg/mL) .
- Results : The fresh weights of its root, stem and leaf were all improved after chitooligosaccharides treatments. More importantly, the chitooligosaccharides elicitor strongly stimulated the accumulation of vindoline and catharanthine in the leaves, especially with the treatment of 0.1 μg/mL 3 kDa chitooligosaccharides, the contents of them were increased by 60.68% and 141.54%, respectively .
2. Cancer Treatment
- Application Summary : Compounds have been discovered in Catharanthus roseus that have cancer fighting properties. Vinblastine and vincristine are used to treat Hodgkin’s lymphoma and leukaemia .
- Methods of Application : Scientists discovered that these compounds are biosynthesised by coupling plant alkaloids catharanthine and vindoline .
- Results : The research community were able to develop further semi-synthetic chemotherapeutic drugs from C.roseus .
3. Precursor for Anti-Cancer Drugs
- Application Summary : Catharanthine tartrate is used as a precursor for the synthesis of two vital anti-cancer drugs: vinblastine and vincristine.
4. Antidepressant-like Activity
- Application Summary : Catharanthine tartrate has been found to induce antidepressant-like activity in mice .
- Methods of Application : Catharanthine tartrate was administered intraperitoneally at a dose of 40 mg/kg .
- Results : Catharanthine tartrate induced similar antidepressant-like activity in male and female mice at 1 h and 24 h .
5. Blood Pressure and Heart Rate Reduction
- Application Summary : Catharanthine tartrate has been found to evoke dose-dependent reductions in both blood pressure and heart rate .
- Methods of Application : Catharanthine tartrate was administered intravenously at doses ranging from 0.5 to 20 mg/kg .
- Results : The results showed that Catharanthine tartrate evoked dose-dependent reductions in both blood pressure and heart rate .
6. Traditional Chinese Medicine
- Application Summary : Catharanthine tartrate has reportedly been used for centuries by traditional Chinese medicine to treat a whole range of ailments from diabetes to depression .
7. Antioxidant Enzymes Activities
- Application Summary : Catharanthine tartrate has been found to enhance antioxidant enzymes activities in Catharanthus roseus leaves .
- Methods of Application : The leaves of Catharanthus roseus were sprayed with chitooligosaccharides of different molecular weights (1 kDa, 2 kDa, 3 kDa) and different concentrations (0.01 μg/mL, 0.1 μg/mL, 1 μg/mL and 10 μg/mL) .
- Results : Antioxidant enzymes activities (catalase, glutathione reductase, ascorbate peroxidase, peroxidase and superoxide dismutase) were enhanced under chitooligosaccharides treatments .
8. Gene Expression Levels
- Application Summary : Catharanthine tartrate has been found to enhance gene expression levels in Catharanthus roseus leaves .
- Methods of Application : The leaves of Catharanthus roseus were sprayed with chitooligosaccharides of different molecular weights (1 kDa, 2 kDa, 3 kDa) and different concentrations (0.01 μg/mL, 0.1 μg/mL, 1 μg/mL and 10 μg/mL) .
- Results : All the genes were significantly up-regulated after chitooligosaccharides treatments, and the transcription abundance of ORCA3, SLS, STR, DAT and PRX1 reached a maximal level with 0.1 μg/mL 3 kDa chitooligosaccharides treatment .
Direcciones Futuras
Propiedades
Número CAS |
4168-17-6 |
|---|---|
Nombre del producto |
Catharanthine tartrate |
Fórmula molecular |
C25H30N2O8 |
Peso molecular |
486.51 |
Sinónimos |
(2a,5b,6a,18b)-3,4-Didehydro-ibogamine-18-carboxylic acid methyl ester tartrate; (+)-3,4-Didehydrocoronaridine tartrate; (+)-Catharanthine tartrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



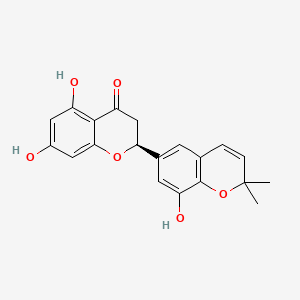
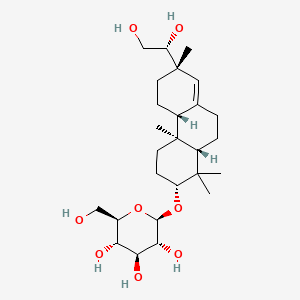
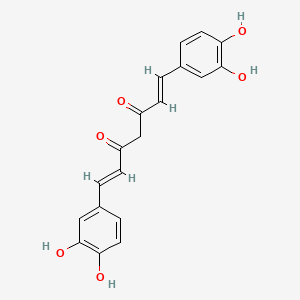
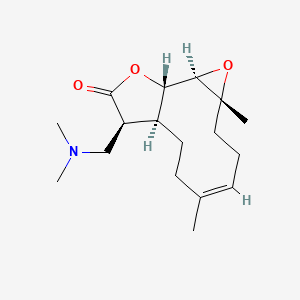
![4-[3,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B600187.png)
